molecular formula C15H15NO B12930590 1-(3-(p-Tolylamino)phenyl)ethan-1-one

1-(3-(p-Tolylamino)phenyl)ethan-1-one

Katalognummer: B12930590
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: IXZSZHSPYUFZOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(p-Tolylamino)phenyl)ethan-1-one is an organic compound with a complex structure that includes a phenyl ring substituted with a p-tolylamino group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(p-Tolylamino)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with acetophenone derivatives under specific conditions. One common method includes the use of a condensation reaction where aniline reacts with acetophenone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

1-(3-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(p-Tolylamino)phenyl)ethan-1-one: This compound is unique due to its specific substitution pattern and functional groups.

    1-(4-(p-Tolylamino)phenyl)ethan-1-one: Similar structure but with a different substitution position.

    1-(3-(p-Tolylamino)phenyl)propan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

1-[3-(4-methylanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-11-6-8-14(9-7-11)16-15-5-3-4-13(10-15)12(2)17/h3-10,16H,1-2H3

InChI-Schlüssel

IXZSZHSPYUFZOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.